Cytarabine-13C3

Description

Propriétés

IUPAC Name |

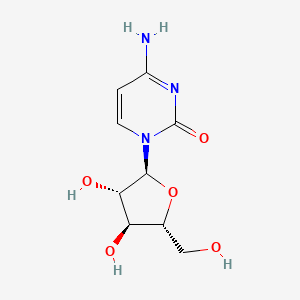

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859078 | |

| Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |

| Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cytarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Role of Cytarabine-13C3 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone in the treatment of various hematological malignancies, functions as a nucleoside analog, effectively disrupting DNA replication in rapidly dividing cancer cells. To accurately study its pharmacokinetics, metabolism, and efficacy, researchers rely on stable isotope-labeled internal standards. This technical guide delves into the primary application of Cytarabine-13C3 in research as an internal standard for the precise quantification of cytarabine in biological matrices through mass spectrometry. Furthermore, this guide will provide an overview of cytarabine's metabolic pathway and detailed experimental protocols for its quantification.

Core Application: An Internal Standard for Quantitative Analysis

This compound is a stable isotope-labeled version of cytarabine, where three carbon atoms in the pyrimidine (B1678525) ring are replaced with the heavier 13C isotope. This subtle alteration in mass does not change the chemical properties of the molecule, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its primary utility lies in correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of cytarabine quantification in complex biological samples like plasma and urine.[2]

Quantitative Data from LC-MS/MS Method Validation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of cytarabine in human and dog plasma and urine, utilizing this compound as an internal standard.[2]

Table 1: Method Linearity and Sensitivity [2]

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Cytarabine | Plasma & Urine | 50 - 5000 | ≥ 0.99 |

Table 2: Accuracy and Precision (Intra-day and Inter-day) [2]

| Analyte | Matrix | Quality Control Level | Accuracy (% from nominal) | Precision (% CV) |

| Cytarabine | Plasma & Urine | Low QC | ≤ 13.12 | ≤ 12.47 |

| Other QCs | ≤ 12.20 | ≤ 10.69 |

Experimental Protocols

Quantification of Cytarabine in Plasma and Urine by LC-MS/MS

This section details a typical experimental protocol for the quantification of cytarabine using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation) [2]

-

To a 50 µL aliquot of plasma or urine sample, add a known concentration of this compound solution as the internal standard.

-

Add a protein precipitating agent, such as acetonitrile (B52724).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [2]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column for the separation of polar compounds.

-

Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile with formic acid.

-

Ionization Mode: Positive or negative ion mode, depending on the specific method. For the referenced method, negative ion mode was used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cytarabine and this compound.

-

Quantification: The concentration of cytarabine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Cytarabine Metabolism and Mechanism of Action

To understand the context of cytarabine research, it is crucial to be familiar with its metabolic pathway and mechanism of action. Cytarabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects.

Signaling Pathway Diagram

Caption: Intracellular metabolism and activation of Cytarabine.

The diagram above illustrates the key steps in the metabolic activation of cytarabine. After being transported into the cell by human equilibrative nucleoside transporter 1 (hENT1), cytarabine is sequentially phosphorylated by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to its active triphosphate form, ara-CTP. Ara-CTP then exerts its cytotoxic effects by being incorporated into DNA and inhibiting DNA polymerase, ultimately leading to cell death. Cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) into ara-uridine (ara-U).

Experimental Workflow Diagram

Caption: Workflow for Cytarabine quantification in biological samples.

This workflow diagram outlines the sequential steps involved in the quantitative analysis of cytarabine from biological matrices using this compound as an internal standard.

Conclusion

This compound is an indispensable tool in the research and development of cytarabine-based therapies. Its primary and critical role as an internal standard in mass spectrometric assays enables the accurate and precise quantification of cytarabine in various biological matrices. This, in turn, facilitates crucial pharmacokinetic and pharmacodynamic studies, contributing to a deeper understanding of the drug's behavior in vivo and the optimization of dosing regimens for improved therapeutic outcomes in patients with hematological malignancies. The detailed protocols and methodologies provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Cytarabine-¹³C₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable isotope-labeled Cytarabine-¹³C₃ as an internal standard in the bioanalysis of the antineoplastic agent, cytarabine (B982). The core focus is to elucidate the mechanism of action that makes Cytarabine-¹³C₃ the preferred choice for accurate quantification in complex biological matrices and to provide detailed experimental protocols for its application.

The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during the analytical process. By normalizing the analyte's response to that of the IS, these variations can be significantly minimized, leading to enhanced precision and accuracy.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative LC-MS. These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). Cytarabine-¹³C₃, with three ¹³C atoms, is chemically identical to cytarabine, ensuring that it behaves virtually identically during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Below is a diagram illustrating the fundamental principle of using an internal standard to correct for analytical variability.

Caption: The use of an internal standard provides a ratio for accurate quantification.

Cytarabine's Mechanism of Action: A Molecular Perspective

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for various leukemias, including acute myeloid leukemia (AML).[1] It is a pyrimidine (B1678525) nucleoside analog, structurally similar to deoxycytidine. Its therapeutic effect is exerted through its interference with DNA synthesis and repair.[2][3][4]

Upon cellular uptake, cytarabine is phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP).[3][4] Ara-CTP then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases.[1][3][4] The incorporation of ara-CTP into DNA is the primary mechanism of its cytotoxicity. The arabinose sugar moiety in its structure, instead of the natural deoxyribose, creates a steric hindrance that inhibits the rotation of the phosphodiester bond, thereby terminating DNA chain elongation.[1] This disruption of DNA synthesis is most pronounced during the S-phase of the cell cycle, making cytarabine highly effective against rapidly dividing cancer cells.[1][3] Furthermore, ara-CTP is also a potent inhibitor of DNA polymerase, further halting DNA replication and repair processes.[1][2][3][4]

The following diagram illustrates the intracellular activation and mechanism of action of cytarabine.

Caption: Intracellular activation of cytarabine and its impact on DNA synthesis.

Quantitative Data for Bioanalytical Methods

The use of Cytarabine-¹³C₃ as an internal standard allows for the development of robust and reliable LC-MS/MS methods. Below is a summary of key quantitative parameters from published methodologies.

| Parameter | Cytarabine | Cytarabine-¹³C₃ | Reference |

| Precursor Ion (m/z) | 242.0 | 245.0 | [3] |

| 244.0 | - | [1] | |

| Product Ion (m/z) | 109.0 | 113.0 | [3] |

| 112.0 | - | [1] | |

| Linearity Range | 50 - 5000 ng/mL | - | [3] |

| 0.5 - 500 ng/mL | - | ||

| Intra-day Precision (%CV) | < 12.47 | - | [3] |

| < 15 | - | ||

| Inter-day Precision (%CV) | < 10.69 | - | [3] |

| < 15 | - | ||

| Accuracy (% Bias) | within ± 13.12 | - | [3] |

| within ± 15 | - |

Experimental Protocols

This section provides a detailed methodology for the quantification of cytarabine in human plasma using Cytarabine-¹³C₃ as an internal standard. This protocol is a composite of best practices from published literature and can be adapted based on specific laboratory instrumentation and requirements.

Materials and Reagents

-

Cytarabine analytical standard

-

Cytarabine-¹³C₃ internal standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Tetrahydrouridine (B1681287) (THU) - cytidine (B196190) deaminase inhibitor

Sample Preparation

Due to the rapid in vitro degradation of cytarabine by cytidine deaminase present in blood, it is crucial to stabilize the samples immediately after collection.

-

Blood Collection: Collect whole blood samples in tubes containing an anticoagulant and tetrahydrouridine (final concentration of approximately 40 µg/mL).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Storage: Store plasma samples at -70°C or lower until analysis.

Extraction Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Extraction Method 2: Solid Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

-

Condition a cation-exchange SPE cartridge with methanol followed by ultrapure water.

-

To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ working solution.

-

Dilute the sample with an acidic aqueous solution (e.g., 2% formic acid in water).

-

Load the diluted sample onto the SPE cartridge.

-

Wash the cartridge with the acidic aqueous solution, followed by methanol.

-

Elute the analyte and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A gradient elution is typically used to separate cytarabine from endogenous interferences.

-

Injection Volume: 5-10 µL

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Caption: From sample to result: the bioanalytical workflow.

Conclusion

The use of Cytarabine-¹³C₃ as an internal standard represents the pinnacle of best practices in the bioanalysis of cytarabine. Its identical chemical nature to the analyte ensures the most accurate correction for analytical variability, from sample extraction to detection. This technical guide has provided a comprehensive overview of the rationale behind its use, cytarabine's mechanism of action, and detailed experimental protocols. By implementing these methodologies, researchers, scientists, and drug development professionals can achieve highly reliable and reproducible data, which is essential for the successful progression of preclinical and clinical studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cytarabine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cytarabine-13C3, a stable isotope-labeled version of the potent antineoplastic and antiviral agent, Cytarabine (B982). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in preclinical and clinical studies, particularly in pharmacokinetic and bioanalytical assays.

Physicochemical Properties

This compound is a synthetic, non-radioactive, isotopically labeled form of Cytarabine where three carbon atoms in the pyrimidine (B1678525) ring have been substituted with the heavy isotope, carbon-13. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Cytarabine in biological matrices by mass spectrometry.

Structure and Nomenclature

-

Chemical Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-13C3

-

Synonyms: Cytosine-β-D-arabinofuranoside-13C3, Ara-C-13C3

-

Chemical Formula: C₆(¹³C)₃H₁₃N₃O₅

-

Appearance: White to off-white solid[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆(¹³C)₃H₁₃N₃O₅ | [1][2][3] |

| Molecular Weight | 246.19 g/mol | [1][2] |

| Purity | ≥95% | [3] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol; slightly soluble in water. | [4][5] |

| Melting Point | >214°C (decomposes) | [4] |

Mechanism of Action and Metabolic Pathway

The biological activity of this compound is identical to that of unlabeled Cytarabine. As an antimetabolite, it exerts its cytotoxic effects by interfering with DNA synthesis.

Cellular Uptake and Activation

Cytarabine is transported into cells primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by deoxycytidine kinase and other nucleotide kinases, to its active triphosphate form, Cytarabine triphosphate (ara-CTP).

Inhibition of DNA Synthesis

Ara-CTP is a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand during the S phase of the cell cycle. The presence of the arabinose sugar moiety in place of deoxyribose hinders the rotation of the phosphodiester backbone, sterically inhibiting the action of DNA polymerase and preventing further DNA chain elongation. This leads to the arrest of DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cells.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical and chemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears. The melting point is reported as this range.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: Utilize a standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) and create a series of calibration standards through serial dilution.

-

Sample Preparation: Dissolve a known amount of the this compound test sample in the mobile phase.

-

Injection and Analysis: Inject the standards and the sample onto the HPLC system.

-

Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Workflow for Bioanalytical Quantification

This compound is primarily used as an internal standard for the accurate quantification of Cytarabine in biological samples. The following workflow outlines a typical LC-MS/MS bioanalytical method.

Detailed Protocol for LC-MS/MS Quantification of Cytarabine in Plasma

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Cytarabine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Spike blank plasma with known concentrations of Cytarabine to create calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of a protein precipitation solution containing the internal standard, this compound (e.g., acetonitrile with a fixed concentration of this compound).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Cytarabine: m/z 244.1 → 112.1

-

This compound: m/z 247.1 → 115.1

-

-

-

Data Analysis:

-

Integrate the peak areas for both Cytarabine and this compound.

-

Calculate the peak area ratio of Cytarabine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cytarabine in biological matrices. Its physical and chemical properties are well-characterized, and its use as an internal standard in LC-MS/MS assays is well-established. The detailed protocols and workflows provided in this guide are intended to support researchers in the robust application of this compound in their studies.

References

Synthesis and Purity of Cytarabine-¹³C₃ for Research Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Cytarabine-¹³C₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the antineoplastic agent cytarabine (B982) in research and clinical settings.

Introduction to Cytarabine and its ¹³C₃-Labeled Analog

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] It functions as a pyrimidine (B1678525) analog, interfering with DNA synthesis and inducing cell death in rapidly dividing cancer cells.[2] Accurate measurement of cytarabine levels in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

Cytarabine-¹³C₃ is a stable isotope-labeled version of cytarabine where three carbon atoms in the pyrimidine ring are replaced with the heavy isotope, ¹³C.[3][4] This isotopic labeling renders the molecule chemically identical to the unlabeled drug but with a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.[3]

Synthesis of Cytarabine-¹³C₃

While specific, detailed protocols for the commercial synthesis of Cytarabine-¹³C₃ are often proprietary, a plausible synthetic route can be devised based on established methods for nucleoside analog synthesis.[2][5][6] The key principle involves the use of a ¹³C-labeled cytosine precursor.

A general, multi-step chemical synthesis approach is outlined below. This is a representative pathway and may be subject to variations and optimizations in an industrial setting.

Plausible Synthetic Pathway:

A potential method for synthesizing cytarabine involves the reaction of uracil (B121893) arabinoside with a triazole compound, followed by ammonolysis.[6] To produce Cytarabine-¹³C₃, a ¹³C₃-labeled cytosine or a precursor that can be converted to ¹³C₃-labeled cytosine would be used as the starting material.

A patented method for producing unlabeled cytarabine involves the following key steps which can be adapted for the labeled compound[5]:

-

Starting Material: The synthesis would begin with a ¹³C₃-labeled cytosine derivative.

-

Coupling Reaction: This labeled cytosine derivative would be coupled with a protected arabinose sugar moiety.

-

Deprotection: The protecting groups on the sugar and base moieties would be removed to yield the final Cytarabine-¹³C₃ product.

Another approach involves starting with arabinoside and using hexamethyldisilazane (B44280) (HMDS) under pressure and heat to introduce the amino group, which could be adapted using a ¹³C labeled arabinoside.[5]

Due to the complexity and proprietary nature of isotopic labeling, specific reaction conditions, catalysts, and yields are not publicly available.

Purification of Cytarabine-¹³C₃

Purification of the synthesized Cytarabine-¹³C₃ is critical to remove unreacted starting materials, byproducts, and any unlabeled cytarabine. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is commonly employed. The specific gradient will depend on the separation efficiency.

-

Detection: UV detection at a wavelength of approximately 275 nm is suitable for cytarabine.[7]

-

Fraction Collection: Fractions corresponding to the Cytarabine-¹³C₃ peak are collected.

-

Solvent Evaporation: The collected fractions are combined, and the solvent is removed under vacuum to yield the purified product.

-

Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent like methanol, ethanol, or acetone (B3395972) to obtain a crystalline solid.[5]

Data Presentation: Purity and Isotopic Enrichment

The quality of Cytarabine-¹³C₃ is defined by its chemical purity and isotopic enrichment. Commercial suppliers typically provide a certificate of analysis with this information.

Table 1: Typical Quality Control Specifications for Cytarabine-¹³C₃

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV | ≥98%[] |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |

| Appearance | Visual | White to off-white solid[] |

Experimental Protocols for Quality Control

5.1. Determination of Chemical Purity by HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of a phosphate (B84403) buffer and methanol. For example, a mixture of 6.9 g/L monobasic sodium phosphate (pH 3) and methanol (70:30, v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 275 nm.[7]

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

5.2. Determination of Isotopic Enrichment by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.[9]

-

Sample Preparation: A dilute solution of Cytarabine-¹³C₃ is prepared in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Analysis: The sample is infused directly into the mass spectrometer. The mass spectrum is acquired, focusing on the molecular ion region.

-

Data Analysis: The isotopic distribution of the molecular ion is analyzed. The abundance of the [M+3] ion peak is compared to the abundances of the [M], [M+1], and [M+2] ions to calculate the isotopic enrichment.

5.3. Structural Confirmation by NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the arabinose and pyrimidine protons. The signals for protons attached to the ¹³C-labeled carbons may exhibit coupling, appearing as doublets.[10]

-

¹³C-NMR Analysis: The carbon NMR spectrum will show significantly enhanced signals for the three ¹³C-labeled carbons in the pyrimidine ring.

Table 2: Analytical Data for Cytarabine (Unlabeled) for Comparison

| Technique | Key Signals/Parameters | Reference |

| ¹H-NMR (DMSO-d₆) | δ 7.70 (d, 1H, H-6), 6.06 (d, 1H, H-1'), 5.92 (d, 1H, H-5) | [10] |

| ¹³C-NMR | Characteristic peaks for the pyrimidine and arabinose rings. | [11] |

| HPLC-MS/MS | MRM transition: m/z 244.0 > 112.0 | [12] |

Mandatory Visualizations

Metabolic Pathway of Cytarabine

Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The following diagram illustrates the key steps in its metabolic pathway.

Caption: Intracellular activation and catabolism of Cytarabine.

Experimental Workflow for Quantification of Cytarabine using Cytarabine-¹³C₃

The following diagram outlines a typical workflow for the quantification of cytarabine in a biological sample using Cytarabine-¹³C₃ as an internal standard.

Caption: Workflow for Cytarabine quantification using an internal standard.

References

- 1. rjptonline.org [rjptonline.org]

- 2. CN1583776A - Preparing method for cytarabine - Google Patents [patents.google.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]

- 6. CN1302004C - Preparing method for cytarabine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytarabine(147-94-4) 13C NMR spectrum [chemicalbook.com]

- 12. dergipark.org.tr [dergipark.org.tr]

The Role of Isotope-Labeled Cytarabine in Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone of chemotherapy for hematological malignancies such as acute myeloid leukemia (AML), functions as a nucleoside analog that disrupts DNA synthesis.[1][2] The cellular metabolic landscape significantly influences the efficacy of and resistance to cytarabine. Metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled compounds, has emerged as a powerful technique to quantitatively track the flow of atoms through metabolic pathways. This guide explores the application of 13C-MFA in elucidating the metabolic effects of cytarabine, with a focus on understanding its mechanism of action and the metabolic reprogramming associated with drug resistance. While a specific "Cytarabine-13C3" tracer is not standard, the use of 13C-labeled metabolic substrates in conjunction with cytarabine treatment provides invaluable insights into cellular metabolism.

Core Concepts of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with a stable isotope of carbon (¹³C), such as [U-¹³C]-glucose or [U-¹³C]-glutamine, into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the activity of different metabolic pathways.[3][4]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducible and accurate 13C-MFA studies. Below is a synthesized protocol for investigating the metabolic effects of cytarabine on leukemia cells using 13C-labeled substrates.

Cell Culture and Cytarabine Treatment

-

Cell Line: The human acute myeloid leukemia (AML) cell line MOLM-13 is a common model for studying cytarabine's effects.[4]

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Isotope Labeling Medium: For the experiment, cells are transferred to a custom RPMI-1640 medium where standard glucose and/or glutamine is replaced with their ¹³C-labeled counterparts (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine).

-

Cytarabine Treatment: A stock solution of cytarabine is prepared and added to the cell culture at the desired concentration. The concentration and duration of treatment should be determined based on the specific research question (e.g., IC50 concentration for a specific time point).

-

Experimental Groups:

-

Control group (no cytarabine treatment) with ¹³C-labeled substrate.

-

Cytarabine-treated group with ¹³C-labeled substrate.

-

Isotope Labeling and Metabolite Extraction

-

Labeling Duration: Cells are incubated with the ¹³C-labeled substrate and cytarabine for a specific period to allow for isotopic steady-state to be reached in the metabolites of interest. An 8-hour labeling period has been used in studies with cytarabine.[4]

-

Metabolite Extraction:

-

After incubation, cells are rapidly harvested and quenched to halt metabolic activity. This is typically done by washing the cells with ice-cold saline.

-

Metabolites are extracted using a cold solvent mixture, such as 80:20 methanol:water.

-

The cell debris is pelleted by centrifugation, and the supernatant containing the metabolites is collected for analysis.

-

Mass Spectrometry Analysis

-

Instrumentation: The isotopic enrichment of metabolites is commonly measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Acquisition: The mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle) are determined.

Data Presentation: Quantitative Metabolic Effects of Cytarabine

The following table summarizes the observed changes in the relative abundance of key Krebs cycle metabolites in the Jurkat acute lymphoblastic leukemia cell line following treatment with a synergistic combination of cytarabine (63 nM) and the WEE1 inhibitor adavosertib (97 nM) for 24 hours. While this data is from a combination therapy, it provides valuable insight into the metabolic perturbations that can be studied using these techniques.

| Metabolite | Change in Relative Abundance (Cytarabine + Adavosertib vs. Control) | Metabolic Pathway |

| Citrate | Decreased | Krebs Cycle |

| Aconitate | Decreased | Krebs Cycle |

| Isocitrate | Decreased | Krebs Cycle |

| α-Ketoglutarate | Decreased | Krebs Cycle |

| Succinate | Decreased | Krebs Cycle |

| Fumarate | Decreased | Krebs Cycle |

| Malate | Decreased | Krebs Cycle |

Table 1: Relative abundance changes of Krebs cycle metabolites in Jurkat cells treated with a combination of cytarabine and adavosertib. Data is qualitative as presented in the source.[1]

Visualization of Metabolic Pathways and Workflows

Visualizing the complex interactions within metabolic pathways and the experimental process is essential for a clear understanding of the data. The following diagrams were created using Graphviz (DOT language).

References

- 1. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purine metabolites regulate leukemic cell sensitivity toward cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckisotopes.com [ckisotopes.com]

- 4. haematologica.org [haematologica.org]

A Technical Guide to Understanding Cytarabine Pharmacokinetics Using a 13C3 Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to understanding the pharmacokinetics of cytarabine (B982), a crucial chemotherapeutic agent. The use of a stable isotope-labeled internal standard, specifically 13C3-cytarabine, is highlighted as a best practice for achieving accurate and robust quantitative analysis in complex biological matrices. This guide delves into the metabolic pathways of cytarabine, detailed experimental protocols for its quantification, and a summary of key pharmacokinetic parameters.

Introduction to Cytarabine and the Role of Stable Isotope Labeling

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] It is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis, primarily during the S phase of the cell cycle, leading to cytotoxicity in rapidly dividing cancer cells.[1][2]

The quantitative determination of cytarabine in biological samples like plasma and urine is challenging due to its short half-life (less than 10 minutes) and rapid metabolism.[3] To overcome these analytical hurdles and ensure the highest degree of accuracy and precision, stable isotope-labeled internal standards are employed in mass spectrometry-based bioanalytical methods. 13C3-labeled cytarabine serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[4][5]

Cytarabine Metabolism and Signaling Pathway

The therapeutic efficacy and toxicity of cytarabine are intrinsically linked to its metabolic activation and catabolism. Once transported into the cell, cytarabine undergoes a series of phosphorylation steps to become the active triphosphate metabolite, ara-CTP. Conversely, it can be inactivated by deamination.

Caption: Metabolic activation and catabolism of cytarabine.

Experimental Workflow for Pharmacokinetic Studies

A typical pharmacokinetic study involving cytarabine with a 13C3-labeled internal standard follows a systematic workflow from sample collection to data analysis.

Caption: Experimental workflow for a typical cytarabine pharmacokinetic study.

Detailed Experimental Protocol: Quantification of Cytarabine in Human Plasma

This section provides a detailed methodology for the quantification of cytarabine in human plasma using LC-MS/MS with 13C3-cytarabine as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[3][4][6]

4.1. Materials and Reagents

-

Cytarabine analytical standard

-

13C3-Cytarabine (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

4.2. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma, add the 13C3-cytarabine internal standard.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Vortex mix the samples thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable column for polar compounds, such as a High Strength Silica (HSS) T3 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4.4. Data Analysis

-

Integrate the peak areas for both cytarabine and 13C3-cytarabine.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioanalysis and pharmacokinetics of cytarabine.

Table 1: Bioanalytical Method Parameters for Cytarabine Quantification

| Parameter | Value | Reference |

| Linearity Range | 1 - 500 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | [6] |

| Inter-day Precision (%RSD) | < 15% | [6] |

| Inter-day Accuracy (%Bias) | < 15% | [6] |

| Sample Volume | 50 µL | [6] |

Table 2: Pharmacokinetic Parameters of Cytarabine in Adults

| Parameter | Value | Condition | Reference |

| Elimination Half-life (t½) | Biphasic: 10 min, 1-3 hr | Standard Dose | [1] |

| Systemic Clearance (Cl) | 134 (± 71) L/h/m² | 200 mg/m²/day continuous infusion | [8] |

| Steady-State Concentration (Css) | 0.30 (± 0.13) µM | 200 mg/m²/day continuous infusion | [8] |

| Protein Binding | 13% | [1] |

Conclusion

The use of 13C3-labeled cytarabine as an internal standard in LC-MS/MS assays provides a robust and reliable method for the pharmacokinetic characterization of this important chemotherapeutic agent. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of cytarabine's pharmacokinetics is essential for optimizing dosing strategies, minimizing toxicity, and ultimately improving patient outcomes in the treatment of hematological malignancies. Further research into the pharmacogenomics of cytarabine metabolism may lead to more personalized therapeutic approaches.[9]

References

- 1. Cytarabine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofins.com [eurofins.com]

- 5. caymanchem.com [caymanchem.com]

- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Cytarabine-¹³C₃ in Leukemia Cell Line Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cytarabine (B982) in Leukemia Treatment

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] As a pyrimidine (B1678525) nucleoside analog, its efficacy stems from its ability to disrupt DNA synthesis and repair, primarily targeting rapidly dividing cancer cells.[2][3][4] Once inside a cell, cytarabine is converted to its active triphosphate form, Ara-CTP, which is then incorporated into DNA.[1][5][6] This incorporation inhibits DNA polymerase, leading to chain termination and ultimately, cell cycle arrest in the S-phase and apoptosis.[1][2][3]

Despite its widespread use, the therapeutic efficacy of cytarabine can be hampered by significant inter-individual variability in drug metabolism and the development of chemoresistance.[7][8] Understanding the precise concentration, metabolic fate, and cellular uptake of cytarabine in leukemia cells is therefore critical for optimizing treatment strategies and overcoming resistance. This is where stable isotope-labeled compounds, such as Cytarabine-¹³C₃, play an indispensable role.

Core Application: Quantitative Analysis using Cytarabine-¹³C₃ as an Internal Standard

The primary and most critical application of Cytarabine-¹³C₃ in leukemia cell line studies is its use as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry. Because Cytarabine-¹³C₃ is chemically identical to cytarabine but has a slightly higher mass due to the three ¹³C atoms, it co-elutes with the unlabeled drug during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to accurately correct for variations in sample preparation (e.g., extraction efficiency) and matrix effects, ensuring highly precise and accurate quantification of cytarabine and its metabolites in complex biological samples like cell lysates, plasma, or urine.[9][10]

This precise quantification is fundamental for a variety of in vitro studies, including:

-

Pharmacokinetic (PK) Studies: Determining the rate of drug uptake, accumulation, and elimination in leukemia cells.

-

Metabolism Studies: Measuring the conversion of cytarabine to its active form (Ara-CTP) and its inactive metabolite, uracil (B121893) arabinoside (Ara-U).[9]

-

Drug Resistance Studies: Comparing drug concentrations in sensitive versus resistant cell lines to investigate mechanisms like reduced uptake or increased efflux.[5][11]

-

Cytotoxicity Assays (IC₅₀ Determination): Ensuring that dose-response curves are based on accurate drug concentrations.

Cytarabine Metabolic Pathway

To understand the importance of quantifying cytarabine, it is essential to consider its metabolic pathway within the leukemia cell. The drug undergoes a series of phosphorylation steps to become active and is also subject to deactivation.

Caption: Intracellular metabolic activation and inactivation pathway of Cytarabine (Ara-C).

Quantitative Data from Leukemia Cell Line Studies

The precise measurement enabled by internal standards like Cytarabine-¹³C₃ is crucial for generating reliable quantitative data. The following tables summarize key parameters for LC-MS/MS analysis and reported cytotoxicity values for cytarabine in common leukemia cell lines.

Table 1: Example LC-MS/MS Parameters for Cytarabine Quantification

| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

|---|---|---|---|---|

| Cytarabine (Ara-C) | Cytarabine-¹³C₃ | 242.0 | 109.0 | [9] |

| Uracil Arabinoside (Ara-U) | Ara-U-¹³C,¹⁵N₂ | 322.0 | 97.0 | [9] |

| Cytarabine-¹³C₃ (IS) | - | 245.0 | 113.0 | [9] |

| Ara-U-¹³C,¹⁵N₂ (IS) | - | 325.0 | 97.0 |[9] |

Table 2: Reported Cytarabine IC₅₀ Values in Various Leukemia Cell Lines

| Cell Line | Leukemia Type | Reported IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| HL-60 | AML | ~0.04 - 0.1 | [12] |

| MOLM-13 | AML | ~0.03 - 0.5 | [5][12] |

| KG-1 | AML | ~0.1 - 1.0 | [12] |

| U937 | AML | ~0.2 - 2.0 | [12] |

| THP-1 | AML | Varies | [11] |

| K-562 | CML (Blast Crisis) | High (Resistant) | [5][13] |

| Kasumi-1 | AML | Varies | [13] |

Note: IC₅₀ values can vary significantly based on experimental conditions such as drug exposure time and the specific assay used.

Experimental Protocols

Protocol: Quantification of Intracellular Cytarabine using LC-MS/MS

This protocol provides a generalized methodology for measuring intracellular cytarabine concentrations in leukemia cell lines, employing Cytarabine-¹³C₃ as an internal standard.

1. Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., HL-60, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Seed a known number of cells (e.g., 1 x 10⁶ cells/mL) and allow them to acclimate.

-

Treat cells with the desired concentrations of cytarabine for the specified time points.

2. Cell Harvesting and Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Resuspend the final cell pellet in a known volume of lysis buffer (e.g., 70% methanol).

3. Sample Preparation (Protein Precipitation):

-

To the cell lysate, add a known concentration of the internal standard solution (Cytarabine-¹³C₃ in methanol).[9]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.[9]

4. LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable HPLC/UHPLC column (e.g., HSS T3 C18 column) for separation.[10] Use a mobile phase gradient appropriate for separating cytarabine from its metabolites and endogenous interferences.

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9]

-

Monitor the specific precursor-to-product ion transitions for both cytarabine and Cytarabine-¹³C₃ (as listed in Table 1).[9]

5. Data Analysis:

-

Generate a standard curve by analyzing known concentrations of cytarabine spiked with a constant concentration of Cytarabine-¹³C₃.

-

Calculate the peak area ratio of the analyte (cytarabine) to the internal standard (Cytarabine-¹³C₃) for all samples and standards.

-

Determine the concentration of cytarabine in the unknown samples by interpolating their peak area ratios from the standard curve.

-

Normalize the final concentration to the initial cell number to report as amount per cell (e.g., fmol/cell).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment utilizing Cytarabine-¹³C₃.

Caption: Workflow for quantifying intracellular cytarabine using an internal standard.

Conclusion

Cytarabine-¹³C₃ is a vital tool for researchers studying the action of cytarabine in leukemia cell lines. Its application as an internal standard in LC-MS/MS methods provides the accuracy and precision required to dissect the complex pharmacology of this essential chemotherapeutic agent. By enabling reliable quantification of the drug and its metabolites, Cytarabine-¹³C₃ facilitates a deeper understanding of drug transport, metabolic activation, and mechanisms of resistance, ultimately supporting the development of more effective therapeutic strategies for leukemia.

References

- 1. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Problems related to resistance to cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofins.com [eurofins.com]

- 10. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Cytarabine-¹³C₃ for Elucidating Drug Metabolism Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the application of stable isotope-labeled Cytarabine (B982) (Cytarabine-¹³C₃) in the detailed investigation of its metabolic pathways. It outlines the rationale, experimental design, and analytical methodologies required to trace and quantify Cytarabine and its metabolites, offering a robust framework for pharmacokinetic and pharmacodynamic studies.

Introduction: The Significance of Cytarabine Metabolism

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its efficacy is intrinsically linked to its intracellular metabolism. Cytarabine is a prodrug that must be anabolized to its active form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[2] Conversely, it is also subject to catabolism by enzymes such as cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite uracil (B121893) arabinoside (ara-U).[2] The balance between these anabolic and catabolic pathways is a critical determinant of therapeutic success and toxicity.

Understanding the intricacies of cytarabine metabolism is paramount for optimizing dosing regimens, overcoming drug resistance, and developing novel therapeutic strategies. Stable isotope tracing, utilizing compounds like Cytarabine-¹³C₃, offers a powerful tool to dissect these metabolic routes with high precision and accuracy.

The Cytarabine Metabolic Pathway

Cytarabine undergoes a series of intracellular enzymatic conversions that dictate its pharmacological activity. The primary pathways are illustrated in the diagram below. The key activating step is the phosphorylation cascade initiated by deoxycytidine kinase (dCK), while the primary inactivating step is deamination by cytidine deaminase (CDA).

Experimental Design: A Tracer Study Using Cytarabine-¹³C₃

The use of Cytarabine-¹³C₃ allows for the differentiation between the exogenously administered drug and the endogenous pool of related nucleosides. This is crucial for accurately tracing the metabolic fate of the drug. Below is a detailed experimental protocol for an in vitro study using a leukemia cell line.

Experimental Workflow

The overall workflow for a tracer study with Cytarabine-¹³C₃ involves several key stages, from cell culture to data analysis.

Detailed Methodologies

1. Cell Culture:

-

Human leukemia cell lines (e.g., HL-60, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cells are seeded at a specific density (e.g., 0.5 x 10⁶ cells/mL) 24 hours prior to the experiment to ensure they are in the logarithmic growth phase.

2. Administration of Cytarabine-¹³C₃:

-

A stock solution of Cytarabine-¹³C₃ is prepared in a suitable solvent (e.g., DMSO or sterile water).

-

The culture medium is replaced with fresh medium containing a defined concentration of Cytarabine-¹³C₃ (e.g., 1 µM).

-

For time-course experiments, separate flasks are prepared for each time point (e.g., 0, 2, 4, 8, 24 hours).

3. Sample Collection and Metabolite Extraction:

-

At each time point, cells are harvested by centrifugation at 4°C. The supernatant (media) and cell pellet are collected separately.

-

To quench metabolic activity, the cell pellet is immediately washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolites are extracted from the cell pellet using a cold solvent mixture, such as 80:20 methanol:water, followed by vigorous vortexing and centrifugation to precipitate proteins and other macromolecules.

-

The resulting supernatant containing the metabolites is collected and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Isotope Tracing

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.

LC-MS/MS Parameters

A robust LC-MS/MS method is essential for separating and detecting Cytarabine and its metabolites from the complex biological matrix. The use of Cytarabine-¹³C₃ as an internal standard in quantitative bioanalysis allows for the correction of variability during sample preparation and analysis.[3]

Table 1: LC-MS/MS Parameters for Cytarabine and its ¹³C₃-labeled analogue

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of Cytarabine and ara-U |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Negative Ion Mode) | |

| Cytarabine (unlabeled) | m/z 242 → 109[3] |

| Cytarabine-¹³C₃ (labeled) | m/z 245 → 113[3] |

| ara-U (unlabeled) | m/z 322 → 97[3] |

Note: The specific MRM transitions for the phosphorylated metabolites (ara-CMP, ara-CDP, ara-CTP) would need to be determined and optimized separately.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the measurement of the abundance of different isotopologues of a metabolite over time. This data can be used to calculate the rate of metabolic conversion and to understand the flux through different pathways.

Quantitative Data Summary

The following table provides an illustrative example of the type of quantitative data that would be generated from a time-course experiment tracking the metabolism of Cytarabine-¹³C₃ in a leukemia cell line.

Table 2: Illustrative Intracellular Concentrations of Cytarabine-¹³C₃ and its Labeled Metabolites (pmol/10⁶ cells)

| Time (hours) | Cytarabine-¹³C₃ (ara-C) | ¹³C₃-ara-CMP | ¹³C₃-ara-CDP | ¹³C₃-ara-CTP | ¹³C₃-ara-U |

| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 2 | 150.2 | 25.8 | 5.1 | 10.3 | 30.5 |

| 4 | 95.6 | 45.3 | 12.7 | 28.9 | 65.1 |

| 8 | 40.1 | 60.9 | 20.4 | 55.6 | 120.8 |

| 24 | 5.2 | 35.7 | 15.8 | 40.2 | 250.4 |

Disclaimer: The data in this table are for illustrative purposes only and do not represent actual experimental results.

From this type of data, researchers can infer the kinetics of cytarabine's metabolic activation and inactivation. For instance, the peak of the active metabolite, ¹³C₃-ara-CTP, appears to be around 8 hours, after which its concentration begins to decline, while the inactive metabolite, ¹³C₃-ara-U, continuously accumulates over the 24-hour period.

Conclusion

The use of Cytarabine-¹³C₃ in conjunction with LC-MS/MS provides a powerful and precise method for studying the metabolic pathways of this important chemotherapeutic agent. This approach enables researchers to:

-

Accurately quantify the intracellular concentrations of cytarabine and its key metabolites.

-

Determine the rates of metabolic activation and inactivation.

-

Investigate mechanisms of drug resistance related to altered metabolism.

-

Evaluate the impact of co-administered drugs on cytarabine's metabolic fate.

By providing a clearer picture of how cytarabine is processed within cancer cells, the use of stable isotope tracers can significantly contribute to the development of more effective and personalized treatment strategies for leukemia and other cancers.

References

An In-Depth Technical Guide to Quantitative Proteomics for Elucidating the Cellular Response to Cytarabine

Shifting Focus: Acknowledging the Landscape of Cytarabine (B982) Proteomics

Initial exploration into the direct use of isotope-labeled cytarabine for quantitative proteomics revealed a scarcity of established methodologies in published literature. This specific application, while theoretically intriguing for mapping direct drug-protein interactions, is not a widely adopted or documented technique.

Therefore, this technical guide has been adapted to address the more prevalent and powerful application of quantitative proteomics in understanding the cellular response to cytarabine. This approach, primarily utilizing Stable Isotope Labeling with Amino acids in Cell Culture (SILAC), has been instrumental in elucidating the mechanisms of action, resistance, and the complex signaling cascades affected by this cornerstone chemotherapeutic agent. This guide will provide an in-depth overview of these established methods, the data they generate, and the biological insights they offer.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Cytarabine's Mechanism Through Proteomics

Cytarabine (ara-C), a cornerstone of chemotherapy for acute myeloid leukemia (AML), exerts its cytotoxic effects by disrupting DNA synthesis.[1][2] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form (ara-CTP), which is then incorporated into DNA, leading to chain termination and cell death.[1] However, the clinical efficacy of cytarabine is often hampered by both intrinsic and acquired drug resistance. Understanding the complex cellular responses to cytarabine is therefore paramount for improving therapeutic outcomes and developing novel combination strategies.

Quantitative proteomics has emerged as a powerful tool to globally assess the changes in protein expression and post-translational modifications, such as phosphorylation, that occur in cancer cells upon cytarabine treatment.[3][4] By providing a systems-level view of the cellular machinery, these techniques offer invaluable insights into the drug's mechanism of action, the pathways involved in resistance, and potential new therapeutic targets.

This guide details the application of quantitative proteomics, with a focus on SILAC-based methodologies, to study the cellular response to cytarabine. It provides an overview of the experimental workflows, data analysis, and the key signaling pathways that have been identified through these approaches.

The Core Technique: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[5][6] The principle involves growing one population of cells in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while a second population is grown in a "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-L-arginine and 13C615N2-L-lysine).[6]

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[7][8] The "heavy" and "light" cell populations can then be subjected to different experimental conditions (e.g., treatment with cytarabine vs. a vehicle control). Following treatment, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).

Because the "heavy" and "light" versions of a peptide are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer as a pair of peaks with a characteristic mass difference. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two cell populations.[5][6]

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates a typical SILAC workflow for studying the cellular response to cytarabine.

Experimental Protocols

SILAC Labeling and Cytarabine Treatment

-

Cell Line Selection and Adaptation: Select an appropriate leukemia cell line (e.g., HL-60, U937). Culture two populations of these cells in parallel. One population is grown in standard "light" DMEM or RPMI-1640 medium, while the other is cultured in "heavy" SILAC medium of the same type, supplemented with heavy isotopes of essential amino acids (typically L-arginine and L-lysine) and dialyzed fetal bovine serum.[7]

-

Label Incorporation: Ensure complete incorporation of the heavy amino acids by passaging the cells in the heavy medium for at least five to six cell doublings.[8] The efficiency of incorporation should be checked by mass spectrometry before proceeding with the main experiment.

-

Cytarabine Treatment: Once full labeling is achieved, the "light" and "heavy" cell populations are treated with either a vehicle control (e.g., DMSO) or a clinically relevant concentration of cytarabine for a specified period (e.g., 24-48 hours). The experimental conditions should be designed to induce a measurable cellular response.

-

Cell Harvesting and Lysis: After treatment, harvest the cells, and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or total protein concentration. Lyse the combined cell pellet in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins and their post-translational modifications.[9]

Protein Digestion and Mass Spectrometry

-

Protein Quantification and Digestion: Determine the total protein concentration of the lysate. An aliquot of the lysate is then subjected to in-solution or in-gel digestion. This typically involves reduction of disulfide bonds with DTT, alkylation of cysteine residues with iodoacetamide, and overnight digestion with a protease, most commonly trypsin.

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method, such as C18 StageTips, to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: The purified peptides are separated by reverse-phase liquid chromatography (LC) and introduced into a high-resolution mass spectrometer (e.g., an Orbitrap instrument) via electrospray ionization. The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan to detect the peptide ions and acquiring MS/MS scans of the most abundant peptide ions to determine their amino acid sequences.

Phosphoproteomic Analysis

To specifically investigate changes in cell signaling, phosphopeptides can be enriched from the peptide mixture before LC-MS/MS analysis. This is typically achieved using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[3]

Data Analysis and Interpretation

The raw data from the mass spectrometer is processed using specialized software packages like MaxQuant.[9] This involves:

-

Peptide and Protein Identification: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.

-

Protein Quantification: The software identifies the "heavy" and "light" peptide pairs and calculates their intensity ratios. These ratios are then used to determine the relative abundance of each identified protein between the cytarabine-treated and control samples.

-

Bioinformatic Analysis: The list of differentially expressed proteins is then subjected to bioinformatic analysis to identify enriched biological pathways, protein-protein interaction networks, and functional clusters. This step is crucial for translating the quantitative data into biological insights.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative proteomics data from studies on cytarabine-resistant and sensitive leukemia cell lines.

Table 1: Differentially Expressed Proteins in Cytarabine-Resistant vs. Sensitive AML Cells

| Protein | Gene | Function | Fold Change (Resistant/Sensitive) |

| Stathmin-1 | STMN1 | Microtubule dynamics | -2.5 |

| Galectin-1 | LGALS1 | Cell adhesion, apoptosis | +3.2 |

| Heat shock protein 70 | HSPA8 | Protein folding, stress response | +2.8 |

| Protein Kinase B | AKT1 | Survival signaling | +2.1 |

| Prosaposin | PSAP | Lysosomal function | +1.9 |

Note: This table is a composite representation based on findings suggesting alterations in these proteins in drug-resistant cell lines.[10][11]

Table 2: Changes in Phosphorylation of Signaling Proteins Upon Cytarabine Treatment

| Protein | Phosphorylation Site | Function | Fold Change (Cytarabine/Control) |

| SRRM2 | Multiple | Splicing regulation | +4.1 |

| SCAF1 | Multiple | Splicing regulation | +3.5 |

| U2AF2 | Multiple | Splicing regulation | +2.9 |

| HMGA1 | Multiple | Chromatin remodeling, transcription | +3.8 |

| BIRC5 (Survivin) | - | Apoptosis inhibition | -2.7 |

Note: This table is illustrative of findings from phosphoproteomic studies on cytarabine resistance, highlighting the role of splicing factor and chromatin-associated protein phosphorylation.[3][4]

Key Signaling Pathways Modulated by Cytarabine

Quantitative proteomics has been instrumental in mapping the signaling pathways that are activated or inhibited by cytarabine and those that are dysregulated in resistant cells.

DNA Damage and Apoptosis Pathway

Cytarabine's primary mechanism of action is the induction of DNA damage, which triggers apoptotic cell death. Proteomic studies have detailed the upregulation of proteins involved in the DNA damage response and the modulation of pro- and anti-apoptotic proteins.

Cytarabine Resistance and Splicing Factor Phosphorylation

Recent phosphoproteomic studies have uncovered a novel mechanism of cytarabine resistance involving the hyperphosphorylation of serine-arginine-rich (SR) proteins, which are key regulators of RNA splicing.[3] This altered splicing can affect the expression of genes involved in cell survival and apoptosis, thereby promoting resistance.

Conclusion